N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23N5O3S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties. These compounds, including variations with oxadiazole tags, have demonstrated significant radical scavenging abilities in vitro, suggesting their potential as antioxidant agents. The presence of electron-donating substituents enhances their activity, while electron-withdrawing groups like nitro decrease it (Kotaiah et al., 2012).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis of thieno[2,3-d]pyrimidine derivatives linked with various moieties, demonstrating potent antimicrobial and antifungal activities. For example, novel thienopyrimidine derivatives have shown significant activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Kerru et al., 2019).
Anticancer Activity
Compounds with a thieno[2,3-d]pyrimidine backbone have been evaluated for their anticancer potential. Research has indicated that specific modifications to the thieno[2,3-d]pyrimidine structure can significantly affect their activity against cancer cell lines. Computational and pharmacological evaluations of these derivatives have shown promising results in toxicity assessments, tumor inhibition, and as potential anticancer agents (Faheem, 2018).
Anticonvulsant Evaluation
Investigations into the therapeutic applications of thieno[2,3-d]pyrimidine derivatives have also included their anticonvulsant properties. For instance, specific indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated, showing significant anticonvulsant activity in preclinical models (Nath et al., 2021).
Properties
IUPAC Name |
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-14-10-15(2)21(16(3)11-14)28-19(32)12-31-13-27-25-20(26(31)33)17(4)22(35-25)24-29-23(30-34-24)18-8-6-5-7-9-18/h5-11,13H,12H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYWVYCLRSJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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